5-(2-Fluorophenyl)nicotinaldehyde
Overview
Description
5-(2-Fluorophenyl)nicotinaldehyde is a chemical compound belonging to the class of nicotinamide derivatives. It is characterized by the presence of a fluorophenyl group attached to the nicotinaldehyde structure. This compound is a yellow crystalline solid with a molecular formula of C12H8FNO and a molecular weight of 201.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)nicotinaldehyde can be achieved through various methods. One common approach involves the reduction of the corresponding nicotinic acid morpholinamides . The process typically includes the following steps:
Synthesis of Precursor: The precursor, 5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide, is synthesized.
Reduction: The precursor is then reduced to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 5-(2-Fluorophenyl)nicotinic acid.
Reduction: 5-(2-Fluorophenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluorophenyl)nicotinaldehyde has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. It is used in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. It has been shown to exhibit inhibitory activity against certain enzymes, such as α-glucosidase . The compound’s effects are mediated through its ability to bind to the active site of the enzyme, thereby inhibiting its activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)nicotinaldehyde: Similar in structure but with the fluorophenyl group at a different position.
5-Fluoro-6-(2-fluorophenyl)nicotinaldehyde: Contains an additional fluorine atom on the nicotinaldehyde ring.
Uniqueness
5-(2-Fluorophenyl)nicotinaldehyde is unique due to the specific positioning of the fluorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(2-fluorophenyl)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJOXXMSMMZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646989 | |
Record name | 5-(2-Fluorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-67-3 | |
Record name | 5-(2-Fluorophenyl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887973-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Fluorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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